molecular formula C16H22N2S B14153623 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione CAS No. 89099-53-6

3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione

Cat. No.: B14153623
CAS No.: 89099-53-6
M. Wt: 274.4 g/mol
InChI Key: UMHSLBCWXTTYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, a piperidine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted acetic acid derivative, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dimethylamino-substituted enaminones and thiones, such as 3-Dimethylamino-1-arylpropenones and N,N-dimethyl enaminones .

Uniqueness

What sets 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

89099-53-6

Molecular Formula

C16H22N2S

Molecular Weight

274.4 g/mol

IUPAC Name

3-(dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C16H22N2S/c1-17(2)13-15(14-9-5-3-6-10-14)16(19)18-11-7-4-8-12-18/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

UMHSLBCWXTTYBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=S)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.